molecular formula C17H18O2 B1629833 3-(4-Methoxyphenyl)-3'-methylpropiophenone CAS No. 898775-49-0

3-(4-Methoxyphenyl)-3'-methylpropiophenone

Cat. No.: B1629833
CAS No.: 898775-49-0
M. Wt: 254.32 g/mol
InChI Key: HNUKSLZHPCWLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring and a methyl group attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3’-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxyacetophenone is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated methylpropiophenone in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of 3-(4-Methoxyphenyl)-3’-methylpropiophenone often employs large-scale batch reactors for the Friedel-Crafts acylation process. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of reactants. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(4-Methoxyphenyl)-3’-methylbenzoic acid.

    Reduction: 3-(4-Methoxyphenyl)-3’-methylpropanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Methoxyphenyl)-3’-methylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-3’-methylpropanol: A reduced form of the compound with similar structural features but different chemical properties.

    3-(4-Methoxyphenyl)-3’-methylbenzoic acid: An oxidized form with a carboxylic acid group, exhibiting different reactivity and applications.

    4-Methoxyacetophenone: A precursor in the synthesis of 3-(4-Methoxyphenyl)-3’-methylpropiophenone, sharing the methoxyphenyl moiety.

Uniqueness

3-(4-Methoxyphenyl)-3’-methylpropiophenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group enhances its electron-donating properties, while the methylpropiophenone structure provides a versatile framework for further chemical modifications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-4-3-5-15(12-13)17(18)11-8-14-6-9-16(19-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUKSLZHPCWLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644258
Record name 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-49-0
Record name 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 3
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenyl)-3'-methylpropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.